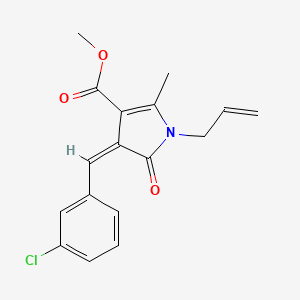![molecular formula C15H9NO5 B4581611 3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B4581611.png)
3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-[(5-Nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone involves a series of reactions starting from bromoaldehydes and potassium phenyl-acetate, leading to the formation of di and tri-substituted 2(5H)-furanones. A general method includes reacting phenylpropargyl aldehyde with arylacetic acids to yield various substituted furanones. Saikachi and Taniguchi reported the synthesis of similar compounds with yields ranging from 16-17% (Rao, 1977).
Molecular Structure Analysis
The molecular structure of related furanone compounds has been extensively studied. For example, in the case of 2,3-Dibromo-3-(5-nitro-2-furyl)-1-phenylpropan-1-one, the phenyl and 2-nitrofuran rings are linked by a dibromopropanal group. The crystal structure reveals a dihedral angle between the furan and phenyl rings, indicating the planar nature of these molecules and the extent of conjugation within the structure (Shahani et al., 2011).
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research on furyl compounds, such as the synthesis of 3-methyl-2(5H)-furanone and 5-methylene-2(5H)-furanone derivatives, demonstrates the interest in exploring the reactivity and synthesis pathways of furanones. These studies reveal methodologies for manipulating furanone structures, potentially applicable to 3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone for creating novel derivatives with specific properties J. Näsman, 2003; R. Antonioletti et al., 1984.
Antimicrobial Activity
Compounds containing the furyl moiety, especially those with nitro groups, have been explored for their antimicrobial activities. For example, some coupling products from 4-aminobenzoic acid hydrazones, incorporating furyl and nitro groups, exhibited promising antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium fortuitum. These findings suggest that derivatives of 3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone might also hold potential for antimicrobial applications Ş. Küçükgüzel et al., 1999.
Material Science and Molecular Interactions
Studies on furan derivatives have also extended into materials science and the study of molecular interactions. For instance, research on solvatochromism and crystallochromism of aromatic amino ketones containing furan and thiophene rings offers insights into how furan derivatives interact in various environments, highlighting their potential in designing materials with specific optical properties Mohamed El-Sayed et al., 2003.
Potential Pharmacological Applications
While direct information on the pharmacological applications of 3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone is not available, the study of similar compounds, like nifurtimox analogues, demonstrates the potential for furyl compounds in drug development, particularly for treating infections like Trypanosoma cruzi I. Caracelli et al., 1996.
Propriétés
IUPAC Name |
(3E)-3-[(5-nitrofuran-2-yl)methylidene]-5-phenylfuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-15-11(8-12-6-7-14(20-12)16(18)19)9-13(21-15)10-4-2-1-3-5-10/h1-9H/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHMVABEMUQOQT-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4581535.png)

![2-acetyl-1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4581546.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4581554.png)
![5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4581559.png)
![N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4581562.png)
![1-(2-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4581563.png)

![5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4581575.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B4581586.png)

![1-cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4581621.png)
